(2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride
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Overview
Description
(2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride is an organophosphorus compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2,4,4-trimethylpent-1-en-1-yl moiety. It is used in various chemical reactions and has significant industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride typically involves the reaction of 2,4,4-trimethylpent-1-ene with phosphorus trichloride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. The general reaction can be represented as follows:
[ \text{2,4,4-Trimethylpent-1-ene} + \text{PCl}_3 \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted with other nucleophiles, such as alcohols, amines, and thiols, to form corresponding phosphonate esters, amides, and thiolates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced phosphorus-containing species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Alcohols: For the formation of phosphonate esters.
Amines: For the formation of phosphonamides.
Thiols: For the formation of phosphonothiolates.
Water: For hydrolysis reactions.
The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from the reactions of this compound include phosphonate esters, phosphonamides, and phosphonothiolates. These products have various applications in different fields, including agriculture, pharmaceuticals, and materials science.
Scientific Research Applications
(2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential inhibitory or modulatory effects.
Comparison with Similar Compounds
Similar Compounds
- (2,4,4-Trimethylpent-1-en-1-yl)phosphonic acid
- (2,4,4-Trimethylpent-1-en-1-yl)phosphonate esters
- (2,4,4-Trimethylpent-1-en-1-yl)phosphonamides
Uniqueness
(2,4,4-Trimethylpent-1-en-1-yl)phosphonic dichloride is unique due to its specific chemical structure and reactivity. The presence of the phosphonic dichloride group allows for a wide range of chemical modifications, making it a versatile reagent in organic synthesis. Its ability to undergo various substitution reactions and form stable phosphorus-containing products sets it apart from other similar compounds.
Properties
CAS No. |
62061-45-4 |
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Molecular Formula |
C8H15Cl2OP |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
1-dichlorophosphoryl-2,4,4-trimethylpent-1-ene |
InChI |
InChI=1S/C8H15Cl2OP/c1-7(5-8(2,3)4)6-12(9,10)11/h6H,5H2,1-4H3 |
InChI Key |
PSXFQRTXDJIMOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CP(=O)(Cl)Cl)CC(C)(C)C |
Origin of Product |
United States |
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